molecular formula C8H13NO3 B2669591 Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 2225144-17-0

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2669591
CAS No.: 2225144-17-0
M. Wt: 171.196
InChI Key: ZMSKRZYFEYIGCB-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate: is a chemical compound belonging to the class of dihydropyridines. It is characterized by a pyridine ring with a hydroxymethyl group at the 5-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3,4-dihydropyridine with formaldehyde in the presence of a base, followed by esterification with methanol.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under controlled conditions.

  • Reduction: The compound can undergo reduction to form the corresponding dihydropyridine derivative.

  • Substitution: Various nucleophilic substitution reactions can occur at the hydroxymethyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Sodium cyanide (NaCN) in aqueous solution.

Major Products Formed:

  • Oxidation: 5-(Carboxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate.

  • Reduction: 3,4-Dihydropyridine.

  • Substitution: Nitrile derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: The compound and its derivatives are explored for their potential therapeutic effects in treating cardiovascular diseases. Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the derivative and its intended application. For example, in cardiovascular applications, the compound may interact with ion channels to modulate heart function.

Comparison with Similar Compounds

  • Methyl 3,4-dihydro-2H-pyridine-1-carboxylate: Lacks the hydroxymethyl group.

  • Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure but with a furan ring instead of pyridine.

Uniqueness: Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its combination of the pyridine ring and the hydroxymethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSKRZYFEYIGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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